molecular formula C7H8Cl3N B3281173 (2,3-Dichlorophenyl)methanamine hydrochloride CAS No. 72955-01-2

(2,3-Dichlorophenyl)methanamine hydrochloride

Cat. No.: B3281173
CAS No.: 72955-01-2
M. Wt: 212.5 g/mol
InChI Key: ZNIUPNMCCZDQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dichlorophenyl)methanamine hydrochloride is a high-purity chemical compound supplied as a powder for research and development applications. This organochlorine compound serves as a valuable chemical building block, particularly in pharmaceutical research for constructing more complex molecules. The 2,3-dichlorophenyl scaffold is of significant interest in medicinal chemistry; research into structurally similar compounds highlights their relevance in the development of ligands for central nervous system targets, such as dual-target molecules for the mu opioid receptor (MOR) and dopamine D3 receptor (D3R) . The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-dichlorophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIUPNMCCZDQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72955-01-2
Record name (2,3-dichlorophenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Route Optimization for 2,3 Dichlorophenyl Methanamine Hydrochloride

Established Synthetic Pathways

The primary routes to (2,3-Dichlorophenyl)methanamine hydrochloride rely on the transformation of functionalized 2,3-dichlorophenyl precursors, such as aldehydes and ketones.

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. harvard.edunih.govpressbooks.pub This process typically involves the reaction of an aldehyde or ketone with an amine source to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edulibretexts.org For the synthesis of (2,3-Dichlorophenyl)methanamine, the precursor is 2,3-dichlorobenzaldehyde (B127699).

The reaction proceeds by condensing 2,3-dichlorobenzaldehyde with an ammonia (B1221849) source, followed by reduction. Various reducing agents can be employed, each offering different advantages in terms of selectivity, mildness, and functional group tolerance. organic-chemistry.org Common agents include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation (H₂/catalyst). harvard.eduorganic-chemistry.org Sodium triacetoxyborohydride is noted for its high selectivity in reductive aminations. harvard.edu The choice of solvent and control of pH are often critical parameters to optimize the yield and minimize side reactions. harvard.edu While specific protocols for 2,3-dichlorobenzaldehyde are not extensively detailed in the provided literature, the general applicability of these methods is well-established for a wide range of aromatic aldehydes. organic-chemistry.orgresearchgate.net

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Typical Conditions Advantages
Catalytic Hydrogenation (e.g., H₂/Pd/C) Hydrogen pressure, various solvents (e.g., methanol, ethanol) High efficiency, clean byproducts (H₂O)
Sodium Borohydride (NaBH₄) Methanolic solutions Cost-effective, readily available
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Aprotic solvents (e.g., dichloroethane), often with acetic acid Mild, highly selective for iminium ions over ketones/aldehydes. harvard.edu

This table presents generalized data for reductive amination reactions.

Another approach to obtain dichlorobenzaldehyde precursors starts from 2,3-dichloroaniline (B127971), which can be converted to a diazonium salt and subsequently reacted with formaldoxime (B1209246) in the presence of a copper catalyst to yield the aldehyde. google.com

An alternative to using aldehyde precursors is the use of dichlorophenyl ketones, such as 2,3-dichloroacetophenone. The general principle of carbonyl condensation reactions involves the formation of a C=N bond (imine or enamine) followed by reduction. latech.edu In this context, 2,3-dichloroacetophenone would be reacted with an amine source, and the resulting imine intermediate would be reduced to form the corresponding α-methyl-substituted methanamine. While direct examples for the 2,3-dichloro isomer are not prominent in the provided search results, the methodology is analogous to the well-documented synthesis of related pharmaceutical intermediates. google.comresearchgate.net The success of these reactions often depends on effectively driving the initial condensation equilibrium, which can be achieved by removing water or using specific catalysts. researchgate.net

Synthesis of Related Dichlorophenyl Methanamine Derivatives

The synthetic principles applied to (2,3-Dichlorophenyl)methanamine are also used to create a variety of more complex derivatives with significant applications.

The synthesis of N-[4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalenylidene]methanamine, commonly known as sertraline (B1200038) imine, is a key step in the production of the antidepressant sertraline. researchgate.netsemanticscholar.org It is important to note that sertraline and its immediate precursor imine contain a 3,4-dichlorophenyl moiety, not a 2,3-dichlorophenyl group. google.comdrugfuture.com The synthesis of this related derivative provides a well-documented example of condensation with a complex ketone intermediate.

The standard industrial synthesis involves the condensation reaction between 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertraline tetralone) and monomethylamine. semanticscholar.orgdatapdf.com Early methods employed catalysts like titanium tetrachloride (TiCl₄) to act as a Lewis acid and a dehydrating agent to drive the reaction towards the imine product. google.comdrugfuture.com However, this approach generates significant hazardous waste. semanticscholar.orgdatapdf.com More recent, optimized processes have eliminated the need for TiCl₄ by carefully selecting the reaction solvent. researchgate.netsemanticscholar.orgdatapdf.com By carrying out the condensation in solvents like ethanol, the lower solubility of the sertraline imine product causes it to precipitate, shifting the reaction equilibrium and leading to high conversion without the need for a dehydrating agent. semanticscholar.orgdatapdf.com This optimized process is a significant improvement in terms of environmental impact and process efficiency. datapdf.com The resulting imine is then typically reduced via catalytic hydrogenation to produce the cis and trans isomers of sertraline. google.comgoogle.com

Table 2: Comparison of Synthetic Methods for Sertraline Imine (3,4-Dichloro- Isomer)

Method Dehydrating Agent / Catalyst Solvent Key Features
Classical Method Titanium Tetrachloride (TiCl₄) Toluene (B28343), THF Effective but produces hazardous titanium dioxide waste. google.comdrugfuture.com
Optimized Method None (Equilibrium-driven) Ethanol, Isopropyl Alcohol Cleaner process; product precipitation drives the reaction; eliminates hazardous reagents. researchgate.netsemanticscholar.orgdatapdf.com

The 2,3-dichlorophenyl moiety is a key structural component in various other amine derivatives. A prominent example is 1-(2,3-dichlorophenyl)piperazine (B491241), an important intermediate for atypical antipsychotic drugs. google.comnih.gov The synthesis of this compound is typically achieved through a cyclization reaction. google.com

One common industrial method involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures (120-220 °C). google.com This reaction forms the piperazine (B1678402) ring in a single step. The process is optimized by controlling the reaction temperature and the ratio of reactants, followed by purification using protonic solvents to yield a high-purity product suitable for further pharmaceutical synthesis. google.com An alternative laboratory-scale synthesis involves reacting 2,3-dichloroaniline and bis(2-chloroethyl)ethylamine (B1220662) in the presence of p-toluene sulfonic acid and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in xylene. chemicalbook.com Another pathway involves the conversion of 2,3-dichloroaniline into an aryl iodide, which is then coupled with piperazine using a copper iodide catalyst. researchgate.netbuct.edu.cn

These examples highlight the versatility of the dichlorophenyl scaffold in constructing a diverse range of amine-containing molecules through various synthetic strategies, including cyclization and catalyzed coupling reactions.

Catalytic Systems and Reaction Conditions

The conversion of precursors like 2,3-dichlorobenzonitrile (B188945) or 2,3-dichlorobenzaldehyde into (2,3-Dichlorophenyl)methanamine is predominantly a catalytic process. The choice of catalyst, solvent, and reaction conditions is critical in directing the reaction towards the desired primary amine while minimizing side reactions such as the formation of secondary or tertiary amines and dehalogenation.

Acid-Catalyzed Approaches (e.g., Formic Acid, Acetic Acid)

Brønsted acids play a significant role in various synthetic routes toward benzylamines. In the context of reductive amination of an aldehyde, acid catalysis is crucial for activating the carbonyl group and for protonating the intermediate imine or iminium ion. This protonation increases the electrophilicity of the imine carbon, facilitating its reduction by a hydride source. acsgcipr.org

While specific literature on the acid-catalyzed synthesis of (2,3-Dichlorophenyl)methanamine is not abundant, related syntheses provide insight. For instance, in the preparation of chlorophenyl-(pyridinyl)-methylamine, zinc reduction of an oxime intermediate is carried out in acetic acid, where the acid serves as both the solvent and a proton source. derpharmachemica.com Similarly, p-toluenesulfonic acid (PTSA) is employed as a catalyst to promote condensation reactions in the synthesis of other dichlorophenyl derivatives. chemicalbook.com

In catalytic transfer hydrogenation, formic acid can serve as the hydrogen donor in the presence of a metal catalyst like Palladium on carbon (Pd/C). scispace.com This method offers an alternative to using high-pressure hydrogen gas.

Table 1: Examples of Acid Catalysis in Related Amine Syntheses

Acid Catalyst/ReagentRole in SynthesisPrecursor TypeReference
Acetic AcidSolvent and proton source for reductionOxime derpharmachemica.com
p-Toluenesulfonic Acid (PTSA)Condensation catalystAniline and Amine Hydrochloride chemicalbook.com
Formic Acid / Triethylammonium formateHydrogen source for transfer hydrogenationNitrile scispace.com

Lewis Acid Catalysis (e.g., Aluminum(III) chloride, Titanium tetrachloride)

Lewis acids are instrumental in promoting reactions that form C-N bonds, particularly in the formation of imine intermediates which are subsequently reduced to amines. Lewis acids such as Titanium(IV) isopropoxide (Ti(iPrO)₄) or Aluminum(III) isopropoxide (Al(iPrO)₃) can act as potent dehydrating agents, driving the equilibrium of the condensation reaction between an aldehyde/ketone and an amine towards the formation of the imine. acsgcipr.org This is a key step in reductive amination pathways.

Although direct examples detailing the use of Aluminum(III) chloride or Titanium tetrachloride for the synthesis of (2,3-Dichlorophenyl)methanamine are not prominent in available research, their general utility is well-established. For instance, Ti(OiPr)₄ has been used in conjunction with Grignard reagents to convert aromatic nitriles into primary amines. organic-chemistry.org Furthermore, chloroaluminate ionic liquids, which possess tunable Lewis acidity, have been successfully used as both catalyst and solvent in related cyclization reactions, highlighting the utility of Lewis acidic environments. organic-chemistry.org

Hydrogenation Catalysts (e.g., Pd/CaCO₃)

Catalytic hydrogenation of 2,3-dichlorobenzonitrile is a direct and widely employed method for synthesizing (2,3-Dichlorophenyl)methanamine. The choice of catalyst is paramount to achieve high selectivity for the primary amine and to prevent undesirable side reactions, most notably hydrodechlorination (hydrogenolysis of the C-Cl bonds) and the formation of secondary amines. researchgate.nethidenanalytical.com

A variety of heterogeneous catalysts are effective for this transformation:

Palladium Catalysts: Palladium on carbon (Pd/C) is a common catalyst for nitrile hydrogenation. However, it can sometimes promote hydrogenolysis, leading to the formation of toluene and other dechlorinated byproducts. hidenanalytical.com The choice of support and reaction conditions can mitigate this.

Platinum Catalysts: Platinum-based catalysts, such as Platinum(IV) oxide (Adam's catalyst) or Platinum on carbon (Pt/C), often show higher selectivity and reduced hydrogenolysis compared to palladium catalysts in the hydrogenation of aromatic nitriles. hidenanalytical.com

Nickel Catalysts: Raney-type nickel catalysts are also used industrially for nitrile reduction, though they may require harsher conditions and can sometimes lead to over-reduction of other functional groups. hidenanalytical.com

Copper Catalysts: Copper-based catalysts, such as Copper-Magnesium oxide (Cu-MgO), have been shown to be effective for the gas-phase hydrogenation of benzonitrile (B105546) to benzylamine (B48309) with high selectivity, offering a milder reaction pathway. rsc.org

Table 2: Comparison of Hydrogenation Catalysts for Nitrile Reduction

CatalystSubstrateKey Characteristics / SelectivityReference
Pd/CBenzonitrileEffective but can cause hydrogenolysis to toluene. hidenanalytical.com
PtO₂ (Adam's catalyst)BenzonitrileSlower reaction rate but significantly less hydrogenolysis (86% benzylamine selectivity). hidenanalytical.com
Cu-MgO (12%)BenzonitrileSuperior activity in gas-phase hydrogenation with 70% benzylamine selectivity, which can be increased to nearly 100%. rsc.org
Atomically dispersed CoOxidized Lignin ModelsAchieved a 94% yield in the synthesis of primary benzylamine via tandem hydrogenolysis and reductive amination. nih.gov

Role of Molecular Sieves as Dehydrating Agents

In synthetic routes that proceed via an imine intermediate, such as the reductive amination of 2,3-dichlorobenzaldehyde, the removal of water is critical to drive the reaction to completion. Molecular sieves, typically 3Å or 4Å zeolites, are widely used as efficient dehydrating agents for this purpose. acsgcipr.orgresearchgate.net

By sequestering the water formed during the condensation of the aldehyde and the amine source (e.g., ammonia), molecular sieves shift the reaction equilibrium in favor of the imine product. researchgate.net This is particularly important for the synthesis of aliphatic or less stable imines. researchgate.net The proper activation of molecular sieves, for example by heating under vacuum, is crucial for their efficacy and for the reproducibility of the reaction. nih.gov Beyond their role as desiccants, studies have shown that molecular sieves can possess acidic or basic sites on their surface, which may contribute catalytically to the reaction. researchgate.net For example, a copper-catalyzed enantioselective synthesis of benzylamines successfully employs 4Å molecular sieves as part of the reaction setup. nih.gov

Stereochemical Control and Resolution in Synthesis

While this compound is an achiral molecule, the principles of stereochemical control are highly relevant for the synthesis of its chiral derivatives or in contexts where it might be used as a building block for more complex chiral molecules.

Diastereoselective and Enantioselective Approaches

The development of stereoselective methods for the synthesis of primary amines is an area of intensive research. Although specific protocols for the enantioselective synthesis of (2,3-Dichlorophenyl)methanamine are not detailed in the literature, general strategies for producing chiral benzylamines can be considered.

Catalytic Asymmetric Synthesis: One prominent approach is the asymmetric addition of nucleophiles to imines. For example, rhodium complexes coordinated with chiral diene ligands have been used to catalyze the asymmetric addition of organozinc reagents to N-tosylarylimines, producing chiral amines with high enantioselectivity. organic-chemistry.org Copper(II)-bis(oxazoline) complexes are also effective catalysts for the enantioselective aza-Friedel–Crafts reaction between phenols and aldimines, yielding chiral benzylamines with up to 99% enantiomeric excess (ee). nih.gov

Biocatalysis: Enzymatic methods offer a powerful tool for stereoselective synthesis. Evolved variants of cytochrome P450 enzymes have been developed to catalyze the direct and selective primary amination of benzylic C-H bonds, affording enantioenriched primary amines with up to 96% ee. bohrium.com

Chiral Auxiliaries: The use of chiral auxiliaries, such as N-tert-butylsulfinyl groups, allows for the diastereoselective synthesis of amines. Nucleophilic addition to N-tert-butylsulfinyl aldimines proceeds with high diastereoselectivity, and the auxiliary can be subsequently removed to yield the chiral primary amine. rsc.org

These methodologies provide a framework for the potential future development of synthetic routes to chiral derivatives of (2,3-Dichlorophenyl)methanamine.

Chiral Auxiliary and Catalyst Applications

The creation of a single enantiomer of a chiral amine is a critical step in the synthesis of many active pharmaceutical ingredients. The use of chiral auxiliaries is a well-established strategy to control the stereochemical outcome of a reaction. researchgate.net In this approach, a chiral molecule (the auxiliary) is temporarily attached to a non-chiral substrate to guide the formation of a new stereocenter. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

For the asymmetric synthesis of (2,3-Dichlorophenyl)methanamine, a common strategy involves the diastereoselective reduction of an imine or the diastereoselective alkylation of an enolate derived from a precursor attached to a chiral auxiliary. While specific literature on the application of all known auxiliaries to this exact molecule is not extensively published, the principles can be extrapolated from the synthesis of analogous chiral amines.

Commonly employed chiral auxiliaries in asymmetric amine synthesis include derivatives of pseudoephedrine and oxazolidinones. For instance, amides derived from pseudoephedrine can be stereoselectively alkylated to introduce the desired carbon framework before the auxiliary is cleaved. nih.govharvard.edu Similarly, Evans' oxazolidinone auxiliaries are widely used to direct stereoselective transformations, including aldol (B89426) and alkylation reactions, which can be steps in a multi-step synthesis of a chiral amine. researchgate.netresearchgate.net

The table below illustrates the types of chiral auxiliaries that could be applied in the synthesis of chiral amines and the typical diastereoselectivities achieved in analogous reactions.

Chiral AuxiliaryType of ReactionTypical Diastereomeric Excess (d.e.)Reference
(1R,2S)-EphedrineAlkylation of derived amide enolate>95% sigmaaldrich.com
(S)-4-Benzyl-2-oxazolidinoneAldol reaction of N-acyl derivative>98% researchgate.netresearchgate.net
(1S,2S)-PseudoephenamineAlkylation of derived amide enolate>99% nih.gov
(R)-(+)-2-Methyl-2-propanesulfinamideAddition to N-sulfinyl imines>98% sigmaaldrich.com

Catalytic enantioselective methods represent a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of the desired enantiomer. nitech.ac.jp For the synthesis of chiral amines, transition metal catalysts with chiral ligands are often employed for the asymmetric hydrogenation of imines or the reductive amination of ketones. While specific catalysts for the direct asymmetric synthesis of (2,3-Dichlorophenyl)methanamine are proprietary or subjects of ongoing research, the general approach is a cornerstone of modern pharmaceutical synthesis.

Process Optimization and Green Chemistry Approaches

Process optimization in industrial chemistry aims to enhance efficiency, reduce costs, and minimize environmental impact. alliedacademies.org This aligns with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org

Solvent selection is a critical aspect of green chemistry in pharmaceutical manufacturing. unibo.it Traditional syntheses often employ hazardous solvents that contribute significantly to the process mass intensity (PMI), a metric that quantifies the amount of waste generated relative to the weight of the final product. unibo.it Optimization strategies focus on replacing hazardous solvents with greener alternatives, reducing the total volume of solvent used, and implementing solvent recycling programs. acs.org

For the synthesis of this compound, a critical evaluation of solvents used in steps such as imine formation, reduction, and salt formation is essential. The ACS Green Chemistry Institute (GCI) Pharmaceutical Roundtable has developed solvent selection guides that rank solvents based on their environmental, health, and safety impacts.

The following table provides a comparison of common solvents and their "green" classification, which can guide the optimization of the synthesis of this compound.

SolventClassificationKey Considerations
Dichloromethane (DCM)ProblematicCommonly used but has environmental and health concerns.
TolueneProblematicEffective for many reactions but has significant health and safety issues.
Tetrahydrofuran (THF)UsableCan form peroxides; moderate environmental impact.
2-Methyltetrahydrofuran (2-MeTHF)RecommendedA greener alternative to THF, derived from renewable resources.
EthanolRecommendedA benign solvent with low toxicity.
WaterRecommendedThe greenest solvent, though its use can be limited by reactant solubility.

Waste minimization strategies also involve optimizing reaction conditions to maximize yield and selectivity, thereby reducing the formation of byproducts. This can be achieved through careful control of temperature, pressure, reaction time, and catalyst loading. longdom.org

Microreactor technology, also known as continuous flow chemistry, offers a paradigm shift from traditional batch processing. acs.org In a microreactor, reagents are continuously pumped through a network of small channels, where they mix and react. This technology provides significant advantages in terms of heat and mass transfer, reaction control, safety, and scalability. researchgate.net

The synthesis of substituted benzylamines and other chiral amines has been successfully demonstrated in continuous flow systems. nih.govresearchgate.net These systems allow for precise control over reaction parameters, leading to improved yields and selectivities. Furthermore, the small reactor volume enhances safety, especially when dealing with highly exothermic or hazardous reactions. acs.org

A comparison between traditional batch synthesis and microreactor technology for a generic chiral amine synthesis highlights the potential benefits for the production of this compound.

ParameterBatch ReactorMicroreactor
Heat Transfer Limited by surface area-to-volume ratioExcellent due to high surface area-to-volume ratio
Mass Transfer Can be slow, leading to side reactionsRapid and efficient mixing
Reaction Time Often hoursCan be reduced to minutes or even seconds acs.org
Safety Higher risk with large volumes of hazardous materialsInherently safer due to small internal volume
Scalability Often requires re-optimizationScaled by running multiple reactors in parallel or for longer times
Process Control More challenging to maintain precise controlPrecise control over temperature, pressure, and residence time

By implementing microreactor technology, the synthesis of this compound could potentially be made more efficient, safer, and more consistent, contributing to a more sustainable manufacturing process. whiterose.ac.ukrsc.org

Chemical Reactivity and Derivatization Studies of 2,3 Dichlorophenyl Methanamine Hydrochloride

Fundamental Reaction Types of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine is central to its chemical behavior, rendering it both basic and nucleophilic. studymind.co.ukwikipedia.orggeeksforgeeks.orglibretexts.org This allows for a variety of transformations, including oxidation, reduction of its derivatives, and nucleophilic substitution reactions.

Oxidation Reactions (e.g., to N-oxides)

While the oxidation of tertiary amines can yield N-oxides, the oxidation of primary benzylamines like (2,3-Dichlorophenyl)methanamine typically proceeds at the benzylic carbon. nih.govthieme-connect.de These reactions often require metal catalysts or specific oxidizing agents and can lead to the formation of imines, aldehydes, or amides, depending on the reaction conditions. thieme-connect.comrsc.org

The oxidation of benzylamines to the corresponding imines is a significant transformation, as imines are valuable intermediates in organic synthesis. nih.gov Various catalytic systems have been developed for this purpose. For instance, salicylic (B10762653) acid derivatives can act as organocatalysts for the oxidative coupling of benzylamines to N-benzylidenebenzylamines under an oxygen atmosphere. nih.gov Another approach uses a ferrocenium (B1229745) promoter in an aqueous medium with air as the oxidant. acs.org The reaction generally proceeds more efficiently with electron-donating groups on the aromatic ring, while electron-withdrawing groups, such as the two chlorine atoms in (2,3-Dichlorophenyl)methanamine, may decelerate the rate of oxidation. thieme-connect.comacs.org

Kinetic studies on the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate (B83412) (CTAP) have shown that the reaction is first-order with respect to both the amine and the oxidant. ias.ac.in The presence of a significant kinetic isotope effect confirms the cleavage of an α-C–H bond in the rate-determining step, suggesting a mechanism that may involve a hydride-ion transfer. ias.ac.in

Table 1: Selected Oxidation Reactions of Benzylamines

Oxidant/Catalyst System Product(s) Key Findings
Riboflavin tetraacetate / Blue LEDs / O₂ Aldehydes Mild conditions; tolerates double bonds. Electron-donating groups on the arene lead to faster conversion. thieme-connect.com
Salicylic acid derivatives / O₂ Imines (N-benzylidenebenzylamines) Metal-free oxidation. Electron-rich salicylic acids show excellent catalytic activity. nih.gov
Ferrocenium hexafluorophosphate (B91526) / Air / H₂O Imines Chemoselective oxidation in an aqueous medium. Both electron-withdrawing and electron-donating groups are tolerated. acs.org
Cetyltrimethylammonium permanganate (CTAP) Aldimines The reaction involves the cleavage of an α-C–H bond in the rate-determining step. ias.ac.in

Reduction Reactions

The primary amine group in (2,3-Dichlorophenyl)methanamine is in its most reduced state. Therefore, reduction reactions typically target derivatives formed from the amine, such as imines or amides. For example, the N-benzylidenebenzylamine that can be formed via oxidative coupling can be subsequently hydrogenated to yield a secondary amine (dibenzylamine). hw.ac.uk

Nucleophilic Substitution Reactions

Due to the lone pair of electrons on the nitrogen atom, primary amines such as (2,3-Dichlorophenyl)methanamine are effective nucleophiles. studymind.co.uklibretexts.org They readily participate in nucleophilic substitution reactions with a variety of electrophiles, including alkyl halides, acyl chlorides, acid anhydrides, and sulfonyl chlorides. wikipedia.orggeeksforgeeks.org

The reaction with alkyl halides, such as benzyl (B1604629) bromide, proceeds via an Sₙ2-type mechanism to form secondary amines. geeksforgeeks.orgresearchgate.net Further alkylation can lead to tertiary amines and ultimately to quaternary ammonium (B1175870) salts. studymind.co.ukgeeksforgeeks.org Kinetic studies of these reactions show that electron-donating groups on the benzylamine (B48309) ring increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net

Acylation is another key reaction where the amine attacks acyl chlorides or acid anhydrides to form amides. wikipedia.orgbyjus.com Similarly, reaction with sulfonyl chlorides yields sulfonamides, a transformation known as the Hinsberg reaction. wikipedia.org

Systematic kinetic studies have been performed on the reactions of benzylamines with substrates like aryl benzenesulfonates and aryl N-phenylthiocarbamates. acs.orgacs.org These reactions often proceed via a concerted Sₙ2 mechanism or a stepwise pathway involving an intermediate complex, depending on the specific reactants and conditions. acs.orgacs.org

Table 2: Nucleophilic Reactions of the Amine Moiety

Electrophile Product Type Reaction Name/Type
Alkyl Halides (e.g., R-X) Secondary/Tertiary Amines, Quaternary Ammonium Salts Alkylation (Sₙ2) geeksforgeeks.org
Acyl Chlorides (R-COCl), Acid Anhydrides Amides Acylation (Schotten–Baumann reaction) wikipedia.orgbyjus.com
Sulfonyl Chlorides (R-SO₂Cl) Sulfonamides Hinsberg Reaction wikipedia.org

Functionalization of the Aromatic Ring

The dichlorinated benzene (B151609) ring of (2,3-Dichlorophenyl)methanamine is also a site for chemical modification, primarily through electrophilic aromatic substitution. The outcome of these reactions is governed by the directing and activating/deactivating effects of the substituents already present on the ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reactivity and regioselectivity of the benzene ring in (2,3-Dichlorophenyl)methanamine are influenced by three substituents: two chlorine atoms and the aminomethyl group (-CH₂NH₂).

Chlorine atoms : Halogens are deactivating yet ortho-, para-directing substituents. wikipedia.org They withdraw electron density from the ring inductively, slowing the reaction rate, but can donate electron density through resonance to stabilize the intermediate arenium ion at the ortho and para positions.

Aminomethyl group (-CH₂NH₂) : The -CH₂NH₂ group is generally considered an activating, ortho-, para-directing group. The nitrogen's lone pair is not directly conjugated with the ring, but the alkyl group is weakly electron-donating.

Protonated aminomethyl group (-CH₂NH₃⁺) : In the hydrochloride salt form or under strongly acidic conditions (often used for SₑAr reactions like nitration), the amine is protonated to -CH₂NH₃⁺. This group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect. wikipedia.org

Therefore, the conditions of the electrophilic substitution reaction are critical. Under neutral or basic conditions, the combined ortho-, para-directing effects of the chlorine and aminomethyl groups would guide the incoming electrophile. However, under the strongly acidic conditions typical for nitration (HNO₃/H₂SO₄) or sulfonation (fuming H₂SO₄), the amine will be protonated. wikipedia.orgminia.edu.eg In this case, the ring is heavily deactivated, and the directing influence will be a complex interplay between the ortho-, para-directing chloro groups and the meta-directing -CH₂NH₃⁺ group, making substitution challenging.

Table 3: Directing Effects of Substituents on the Aromatic Ring

Substituent Position on Ring Electronic Effect Activating/Deactivating Directing Influence
-Cl 2, 3 Inductive: Withdrawing; Resonance: Donating Deactivating ortho, para
-CH₂NH₂ 1 Inductive: Donating (weakly) Activating (weakly) ortho, para

Regioselective α-Functionalization of Amines

Regioselective functionalization at the α-carbon (the benzylic carbon) of benzylamines is a valuable synthetic transformation. While direct C-H activation at this position can be challenging, functionalization often proceeds through the formation of an intermediate imine or iminium ion.

As discussed in the oxidation section (3.1.1), the α-carbon is susceptible to oxidation, leading to imines or aldehydes. ias.ac.in This reactivity can be harnessed for further functionalization. For instance, the reaction of ketones with benzylamine can lead to α-benzylation of the ketone. rsc.org This process involves the formation of a ketimine and a benzaldimine, followed by an Aldol-type condensation and subsequent reduction of the resulting C=C double bond, demonstrating reactivity initiated at the nitrogen that ultimately functionalizes the α-carbon position of the original benzylamine. rsc.org

Synthesis of Analogues and Scaffold Modifications

Design and Synthesis of Substituted Methanamine Derivatives

The primary amine of (2,3-dichlorophenyl)methanamine is a nucleophilic center that readily participates in reactions to form a variety of substituted derivatives. Common strategies focus on modifying this amine to introduce new functional groups and alter the compound's physicochemical properties.

N-Alkylation: Direct N-alkylation introduces alkyl or substituted alkyl groups onto the nitrogen atom. This can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. For instance, the reaction with methyl iodide would yield the secondary amine, N-methyl-(2,3-dichlorobenzyl)amine, and further reaction could produce the tertiary amine. Reductive amination offers a more controlled method for synthesizing secondary and tertiary amines.

N-Acylation (Amide Synthesis): One of the most common derivatization methods for primary amines is N-acylation to form amides. tifr.res.in This is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. tifr.res.inhud.ac.uk This reaction, known as the Schotten-Baumann reaction, is highly efficient. tifr.res.in Alternatively, various peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU, can be used to facilitate amide bond formation directly from carboxylic acids under mild conditions. fishersci.itnih.gov These methods allow for the introduction of a vast range of acyl groups, from simple aliphatic chains to complex aromatic and heterocyclic moieties.

Urea and Thiourea Formation: Substituted ureas and thioureas are another important class of derivatives. These are typically synthesized by reacting the primary amine of (2,3-dichlorophenyl)methanamine with an appropriate isocyanate or isothiocyanate, respectively. researchgate.netbeilstein-journals.org The reaction is generally a straightforward nucleophilic addition that proceeds rapidly at room temperature, often without the need for a catalyst. beilstein-journals.org This approach allows for the synthesis of a diverse library of N-(2,3-dichlorobenzyl)-N'-substituted ureas and thioureas by varying the substituent on the isocyanate or isothiocyanate reagent. niscpr.res.innih.gov

The table below summarizes these common derivatization strategies.

Derivative Type General Reaction Reagents Resulting Functional Group
N-Alkylated AmineNucleophilic Substitution / Reductive AminationAlkyl Halides / Aldehydes or Ketones + Reducing AgentSecondary or Tertiary Amine
N-Acylated AmineNucleophilic Acyl SubstitutionAcyl Chlorides, Acid Anhydrides, Carboxylic Acids + Coupling AgentsAmide
N-Substituted UreaNucleophilic AdditionIsocyanates (R-N=C=O)Urea
N-Substituted ThioureaNucleophilic AdditionIsothiocyanates (R-N=C=S)Thiourea

Preparation of Cyclic and Bicyclic Amine Analogues

The (2,3-dichlorophenyl)methanamine scaffold can be incorporated into more rigid cyclic and bicyclic structures. Such modifications are valuable for constraining the conformation of the molecule, which can lead to improved selectivity for biological targets. The synthesis of these analogues often involves multi-step sequences where the benzylamine moiety is a key building block for ring formation.

Synthesis of Heterocyclic Rings: The benzylamine unit is a common precursor for the synthesis of nitrogen-containing heterocycles. For example, through a Pictet-Spengler reaction, (2,3-dichlorophenyl)methanamine could be condensed with an aldehyde or ketone to form a tetrahydroisoquinoline ring system. This acid-catalyzed reaction involves the formation of a Schiff base intermediate, followed by an intramolecular electrophilic substitution onto the aromatic ring.

Another established method is the Bischler-Napieralski reaction, where an N-acyl derivative of a phenethylamine (B48288) is cyclized to a dihydroisoquinoline using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride. While (2,3-dichlorophenyl)methanamine is a benzylamine, appropriate modification to introduce a two-carbon chain between the amine and the ring would make it a suitable substrate for this type of cyclization.

Furthermore, building upon related chemistry, the 2,3-dichlorophenyl moiety has been used in the synthesis of triazine rings. For instance, the synthesis of the pharmaceutical compound Lamotrigine involves the cyclization of a Schiff base intermediate, which is formed from the condensation of 2,3-dichlorobenzoyl cyanide and an aminoguanidine (B1677879) salt. google.com This demonstrates the utility of the 2,3-dichlorophenyl group as a component in the construction of complex heterocyclic systems.

The table below outlines potential strategies for synthesizing cyclic analogues using (2,3-dichlorophenyl)methanamine as a starting material or conceptual template.

Cyclization Strategy Required Co-reactant/Modification Resulting Core Scaffold General Description
Pictet-Spengler ReactionAldehyde (e.g., formaldehyde, acetaldehyde)TetrahydroisoquinolineIntramolecular electrophilic substitution of a Schiff base intermediate onto the phenyl ring.
Bischler-Napieralski ReactionAcylation followed by dehydration (requires phenethylamine analogue)DihydroisoquinolineIntramolecular cyclization of an N-acyl-phenethylamine derivative.
Triazine Synthesis (by analogy)Reaction with guanidine-like precursorsTriazineCondensation and subsequent cyclization to form a six-membered ring with three nitrogen atoms. google.com
Imidazothiazole SynthesisReaction with reagents providing a C-N-C-S backboneImidazothiazoleMulti-component or sequential reactions involving nucleophilic attack and cyclization to form fused heterocyclic systems. nih.gov

These synthetic pathways highlight the potential of (2,3-Dichlorophenyl)methanamine hydrochloride as a versatile building block for creating a diverse range of substituted, cyclic, and bicyclic analogues for further chemical and biological investigation.

Advanced Structural Characterization and Analytical Methodologies for 2,3 Dichlorophenyl Methanamine Hydrochloride

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the precise structure of chemical compounds. However, specific experimental spectra for (2,3-Dichlorophenyl)methanamine hydrochloride are not readily accessible. The following sections describe the principles of these techniques and the type of data they would yield.

¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aminomethyl (-CH₂NH₃⁺) protons and the three aromatic protons. The aromatic signals would likely appear as a complex multiplet pattern due to spin-spin coupling between adjacent protons. The chemical shift of the benzylic protons would be influenced by the adjacent ammonium (B1175870) group and the dichlorinated phenyl ring.

¹³C NMR: A carbon NMR spectrum would reveal seven unique carbon signals: one for the benzylic carbon and six for the aromatic carbons (two bearing chlorine atoms and four protonated). The chemical shifts of the chlorinated carbons would be significantly downfield.

Despite the utility of this technique, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in surveyed scientific databases.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2,3-Dichlorophenyl)methanamine Moiety (Note: This table is based on computational predictions and general principles of NMR spectroscopy, not on experimental data.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (3 protons)7.2 - 7.6127 - 133
Benzylic CH₂~ 4.1~ 43
C-Cl (2 carbons)N/A131 - 135
Quaternary Aromatic CN/A~ 136

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the hydrochloride salt, characteristic absorption bands would be expected for:

N-H stretching: Broad bands in the region of 3000-3300 cm⁻¹ corresponding to the ammonium group (-NH₃⁺).

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ group would be observed around 2850-2960 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

C-N stretching: Vibrations for the C-N bond would be expected in the 1000-1250 cm⁻¹ range.

C-Cl stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

A comprehensive, experimentally verified IR spectrum for this specific compound could not be located.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of its molecular weight and formula. The mass spectrum of the free base, (2,3-Dichlorophenyl)methanamine, would be expected to show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Common fragmentation patterns would likely involve the loss of the amino group and cleavage of the benzylic C-C bond. However, specific mass spectrometry data for this compound is not published.

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light. The spectrum would likely display absorption maxima characteristic of substituted benzene (B151609) rings, typically around 260-280 nm. Detailed experimental UV-Vis spectral data, including specific wavelengths of maximum absorbance (λmax) and molar absorptivity values, are not available in the reviewed literature.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional solid-state structure of a crystalline compound. This analysis would provide precise information on bond lengths, bond angles, and the crystal packing arrangement of this compound. Such a study would confirm the molecular geometry and reveal intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride counter-ion. A search of crystallographic databases did not yield any results for the crystal structure of this compound.

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. ub.edu While specific polymorphic studies on this compound are not extensively documented in publicly available literature, the potential for polymorphism can be inferred from studies on analogous dichlorophenyl-containing compounds. rsc.orgresearchgate.net

Crystal engineering principles are employed to understand and control the formation of different polymorphs. nih.gov This involves the study of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which dictate the packing of molecules in the crystal lattice. For this compound, the primary amine and the hydrochloride moiety are key functional groups for forming strong hydrogen bonds. The dichlorinated phenyl ring can also participate in various non-covalent interactions.

The investigation of polymorphism for a compound like this would typically involve:

Polymorph Screening: Crystallizing the compound from a wide variety of solvents and under different conditions (e.g., temperature, evaporation rate) to identify potential polymorphic forms. researchgate.net

Structural Characterization: Utilizing techniques such as X-ray Powder Diffraction (XRPD) and single-crystal X-ray diffraction to determine the crystal structures of any identified forms.

Thermal Analysis: Employing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to study the thermal behavior, such as melting points and phase transitions between polymorphs. ub.edu

For example, studies on 2-((2,6-dichlorophenyl)amino)benzoic acid, a related molecule, revealed the existence of multiple polymorphic forms stemming from conformational flexibility, a factor that could also influence the crystal packing of this compound. rsc.org Understanding and controlling the polymorphic form is essential for ensuring consistent product quality and performance.

Chromatographic Purity and Identity Assessment

Chromatographic techniques are indispensable for assessing the purity and confirming the identity of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods used for this purpose.

The separation would likely be achieved on a C18 (octadecylsilane) column, which separates compounds based on their hydrophobicity. To achieve good peak shape and retention for the basic amine, the mobile phase would need to be buffered at an acidic pH (e.g., pH 2.5-4) to ensure the analyte is in its protonated, more polar form. tandfonline.com An ion-pairing agent, such as hexanesulfonic acid, could also be added to the mobile phase to improve retention and resolution of the amine from other components. tandfonline.com Detection is typically performed using a UV detector, likely at a wavelength where the dichlorophenyl chromophore exhibits strong absorbance.

Table 1: Illustrative RP-HPLC Parameters for Aromatic Amine Analysis

ParameterTypical Condition
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) in a 70:30 v/v ratio.
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25-30 °C
Injection Volume 10 µL

Method validation would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the method is reliable for its intended purpose. speronline.comresearchgate.net

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information. However, the direct analysis of primary amine hydrochlorides by GC can be challenging due to their polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector. h-brs.de

To overcome these issues, chemical derivatization is commonly employed. The primary amine group of (2,3-Dichlorophenyl)methanamine can be converted into a less polar, more volatile derivative. jfda-online.comresearchgate.net A frequent approach is acylation using fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). nih.gov This reaction replaces the active hydrogen on the amine with an acyl group, reducing polarity and improving chromatographic performance. researchgate.net

The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a 5%-phenyl-methylpolysiloxane column). The mass spectrometer detector then fragments the eluted derivative, producing a characteristic mass spectrum that can be used for identification and quantification. nih.gov

Table 2: Representative GC-MS Method Parameters with Derivatization

ParameterTypical Condition
Derivatization Reagent Trifluoroacetic anhydride (TFAA) in an appropriate solvent (e.g., ethyl acetate).
Derivatization Condition Heat at ~70 °C for 30 minutes.
Column HP-5MS (5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium or Hydrogen at a constant flow of 1 mL/min.
Injector Temperature 280 °C (Splitless mode).
Oven Program Initial temp 80°C, hold for 2 min, ramp at 8°C/min to 150°C, then ramp at 30°C/min to 280°C.
MS Detector Electron Impact (EI) ionization at 70 eV, scanning a mass range of m/z 50-550.

Advanced Analytical Techniques for Comprehensive Characterization

Beyond standard chromatographic assessment, advanced techniques provide deeper insights into the material properties of the compound, such as its thermal stability and enantiomeric purity.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. resolvemass.ca It is a critical tool for determining the thermal stability and decomposition profile of a pharmaceutical substance. mt.com

For an amine hydrochloride salt like this compound, the TGA thermogram would be expected to show a multi-step decomposition pattern. Typically, the first mass loss event corresponds to the loss of hydrogen chloride (HCl) gas at elevated temperatures, followed by the subsequent decomposition or volatilization of the resulting free amine at higher temperatures. researchgate.netutexas.edu The onset temperature of decomposition is a key indicator of the compound's thermal stability. The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to assess oxidative stability. mdpi.com

Table 3: Expected Events in TGA of an Amine Hydrochloride

Temperature Range (Illustrative)EventMass Loss
150 - 250 °CDecomposition and loss of HClCorresponds to the molar mass of HCl
> 250 °CDecomposition of the organic amineCorresponds to the remaining molecular mass
> 600 °CFinal ResidueAsh content, if any

This data is vital for determining appropriate storage conditions, understanding potential degradation pathways, and ensuring stability during manufacturing processes like drying. resolvemass.ca

(2,3-Dichlorophenyl)methanamine possesses a chiral center at the carbon atom bonded to the amine and the dichlorophenyl ring, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, regulatory agencies require the stereoisomeric composition of chiral drugs to be well-defined. nih.gov

Chiral chromatography, most commonly chiral HPLC, is the premier technique for separating and quantifying enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. ntnu.no Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of compounds, including primary amines. nih.govresearchgate.net

The separation of the enantiomers of (2,3-Dichlorophenyl)methanamine would involve screening various commercially available chiral columns with different mobile phase systems (normal-phase, polar organic, or reversed-phase) to find conditions that provide adequate resolution (Rs > 1.5). phenomenex.comnih.gov

Table 4: General Approach for Chiral HPLC Method Development

ParameterStrategy
Column (CSP) Screen polysaccharide-based columns (e.g., Amylose or Cellulose derivatives like Chiralpak® series).
Mobile Phase Mode 1. Normal Phase: Heptane/Isopropanol with a basic additive (e.g., diethylamine) to improve peak shape. 2. Polar Organic: Acetonitrile or Methanol with additives. 3. Reversed Phase: Buffered aqueous solution with Methanol or Acetonitrile.
Detection UV at a suitable wavelength (e.g., 220-260 nm).
Optimization Adjust mobile phase composition, flow rate, and column temperature to maximize resolution between the enantiomeric peaks.

This analysis is crucial for controlling the enantiomeric purity of the final drug substance and ensuring that it meets the required quality specifications.

Preclinical Pharmacological Research and Mechanistic Investigations in Vitro and Animal Models

Molecular Target Identification and Characterization

The initial phase of pharmacological profiling involves identifying and characterizing the molecular targets with which the compound interacts. This is achieved through a variety of assays, including receptor binding studies and enzyme activity profiling.

Investigations into compounds containing the 2,3-dichlorophenyl moiety have revealed interactions with dopamine (B1211576) receptor subtypes. A structurally related compound, 2,3-Dichlorophenylpiperazine (DCPP), has been shown to act as a partial agonist at both the dopamine D2 and D3 receptors. wikipedia.org The dopamine D3 receptor is a key target in the development of treatments for neuropsychiatric disorders. nih.gov

The design of selective D3 receptor ligands has incorporated the 2,3-dichlorophenyl group linked to a piperazine (B1678402) ring, which has been found in series of potent and selective D3 ligands. nih.gov For example, a series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides was designed and evaluated for their binding affinity at dopamine D2, D3, and D4 receptors expressed in CHO cells. nih.gov The most potent compound in this series demonstrated a high affinity for the D3 receptor with a Kᵢ value of 1.4 nM and showed significant selectivity over D2 and D4 receptors. nih.gov

Binding Affinity of a Structurally Related Compound

CompoundTarget ReceptorActivityReference
2,3-Dichlorophenylpiperazine (DCPP)Dopamine D2Partial Agonist wikipedia.org
2,3-Dichlorophenylpiperazine (DCPP)Dopamine D3Partial Agonist wikipedia.org

Phenylethanolamine N-methyltransferase (PNMT) is an enzyme that catalyzes the final step in the biosynthesis of epinephrine (B1671497) (adrenaline) from norepinephrine (B1679862) (noradrenaline). wikipedia.orgnih.gov This enzyme is a target for therapeutic agents aimed at modulating adrenergic systems. anl.gov

A compound with high structural similarity, 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, has been identified as an inhibitor of PNMT. medchemexpress.com In a search for potent PNMT inhibitors, various chloro-substituted 1,2,3,4-tetrahydroisoquinolines were synthesized and tested. nih.gov Among these, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline was found to be the most potent inhibitor both in vitro and in vivo. nih.gov The ability of compounds with a dichlorinated phenyl ring to inhibit PNMT suggests a potential mechanism of action for (2,3-Dichlorophenyl)methanamine hydrochloride. medchemexpress.comnih.gov

Enzyme Inhibition Profile of a Structurally Similar Compound

CompoundEnzyme TargetEffectReference
1-(2,3-Dichlorophenyl)ethanamine hydrochloridePhenylethanolamine N-methyltransferase (PNMT)Inhibitor medchemexpress.com

Cellular Pathway Modulation Studies

Understanding how a compound affects cellular signaling is crucial for elucidating its pharmacological effects. This involves studying its impact on intracellular cascades and its interaction with broader neurotransmitter systems.

Specific studies detailing the effects of this compound on cellular signaling cascades are not extensively documented. However, based on the affinity of related compounds for D2/D3 receptors, it can be inferred that it may modulate dopamine-mediated signaling pathways. wikipedia.orgnih.gov Dopamine receptors are G-protein coupled receptors that influence adenylyl cyclase activity and other downstream effectors. Partial agonism at these receptors would lead to a submaximal response compared to the endogenous ligand, dopamine, thereby modulating the signaling output.

The potential for this compound to interact with neurotransmitter systems stems from its molecular targets. mdpi.com Inhibition of PNMT would decrease the synthesis of epinephrine from norepinephrine, altering the balance of these crucial catecholamines in the adrenergic system. medchemexpress.com Concurrently, partial agonism at D2/D3 receptors would directly modulate the dopaminergic system. wikipedia.org These interactions suggest a dual mechanism of action, affecting both the adrenergic and dopaminergic neurotransmitter systems, which are fundamental in regulating numerous physiological and cognitive processes.

In Vitro and In Vivo (Animal) Metabolic Pathway Elucidation

The metabolic fate of a compound determines its bioavailability, duration of action, and potential for generating active or toxic metabolites. While specific metabolic studies on this compound are not available, its metabolic pathways can be predicted based on its chemical structure and general metabolic reactions for similar compounds.

The primary routes of metabolism for a compound with a dichlorophenyl group and a methanamine side chain would likely involve several key enzymatic processes. The major routes for halogenated aliphatic compounds often involve oxidation and conjugation with glutathione. nih.gov For aromatic amines, common metabolic pathways include hydroxylation of the aromatic ring, N-dealkylation, and subsequent conjugation reactions such as glucuronidation or sulfation. nih.gov In vitro studies using liver microsomes or hepatocytes from different species (human, rat, mouse) are typically employed to identify the metabolites and the cytochrome P450 (CYP) enzymes involved in the oxidative metabolism. mdpi.com Given the dichlorinated phenyl ring, oxidative metabolism could lead to the formation of hydroxylated derivatives, which can then be further conjugated and excreted.

Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Properties (In Vitro and Animal Models)

Plasma Protein Binding and Blood/Plasma Partitioning Ratios:Information regarding the extent to which this compound binds to plasma proteins and its distribution between red blood cells and plasma is not publicly available.

While searches were conducted for the compound and its potential alternative names, the results did not yield any relevant preclinical studies that would allow for the generation of the requested detailed article and data tables. The absence of such information suggests that this compound may not have been a subject of extensive preclinical research, or the findings from any such research have not been published in accessible scientific literature.

Quantitative Tissue Distribution Studies (in vivo animal models using radiolabelled compounds)

Quantitative tissue distribution studies are essential in preclinical research to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. criver.comwuxiapptec.com These studies typically utilize radiolabelled compounds to trace their path and concentration in various tissues and organs over time. bioivt.com The primary technique for this is Quantitative Whole-Body Autoradiography (QWBA). criver.comqps.com The QWBA method involves administering a radiolabeled test compound, often with Carbon-14 (¹⁴C) or Tritium (³H), to animal models. qps.comnjdmpk.com At predetermined time points, the animals are euthanized and flash-frozen. qps.com Thin, whole-body cross-sections are then prepared, and the radioactivity within various tissues is measured using techniques like phosphor imaging to provide a detailed quantitative map of the drug's distribution. wuxiapptec.comqps.com

While specific data on this compound is not available in the reviewed literature, extensive research has been conducted on the structurally related compound, sertraline (B1200038), a [1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine]. The findings from these studies in rat and dog models provide critical insights into the tissue distribution patterns of dichlorophenyl-containing compounds.

Preclinical research demonstrates that sertraline is extensively distributed into tissues following administration. nih.govpsu.edu The volume of distribution (Vd) is approximately 25 L/kg in both rats and dogs, indicating significant penetration into peripheral tissues beyond the plasma compartment. nih.gov

A key finding from these in vivo studies is the compound's ability to cross the blood-brain barrier. In an in vitro rodent cell model of the blood-brain barrier, the lipophilic nature of sertraline allowed it to cross the barrier easily. nih.gov This is substantiated by in vivo data from rat models, where the whole brain concentration of sertraline was found to be more than 40 times higher than the concentration in plasma. nih.govpsu.edu

Studies using QWBA have also identified specific tissues where related compounds may accumulate. For instance, in pigmented Long-Evans rats, radiolabelled compounds have been shown to have a high concentration in the eye due to melanin (B1238610) binding. researchgate.net The liver has also been identified as a significant organ for distribution and metabolism in mice, rats, and dogs. nih.govnih.gov

Further research in other species, such as rainbow trout exposed to sertraline, detected residues of the compound in the liver, kidney, and brain, while no residues were found in muscle tissue. researchgate.net This pattern of distribution, with accumulation in organs of metabolism and excretion as well as the target organ (brain), is a common finding in such studies.

The detailed findings on the tissue distribution of the radiolabelled analogue are summarized in the table below.

Animal ModelTissue/ParameterQuantitative Finding
RatWhole BrainConcentration >40-fold higher than in plasma. nih.gov
Rat, DogVolume of Distribution (Vd)Approximately 25 L/kg. nih.gov
Pigmented RatEyeHigh concentration due to melanin binding. researchgate.net
Mouse, Rat, DogLiverIdentified as a significant organ of distribution. nih.govnih.gov
Rainbow TroutLiver, Kidney, BrainAccumulation of compound residues detected. researchgate.net
Rainbow TroutMuscleNo compound residues detected. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometries, vibrational frequencies, and electronic properties.

Table 1: Representative Calculated Geometrical Parameters for a Dichlorophenyl-containing Compound (Note: This data is for N-(2,4-Dichlorophenyl)benzamide and is illustrative of the type of data obtained from DFT calculations.)

ParameterBondCalculated Value (Å)
Bond LengthC=O1.23
Bond LengthN-H1.01
Bond LengthC-Cl (ortho)1.74
Bond LengthC-Cl (para)1.74

DFT calculations are also instrumental in understanding the electronic properties of a molecule, which in turn helps in predicting its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller gap suggests that the molecule is more reactive. The MEP map provides a visualization of the charge distribution on the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In a study on (3,4-bis((E)-(substituted-dichlorobenzylidene)amino) phenyl) (phenyl) methanone (B1245722) derivatives, DFT calculations were used to determine these electronic properties. researchgate.net The results from such studies can help in understanding how the molecule might interact with other molecules or biological targets.

Table 2: Illustrative Electronic Properties from DFT Calculations for a Dichlorophenyl Derivative (Note: This data is hypothetical and for illustrative purposes.)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a small molecule (ligand) binds to the active site of a protein (receptor). Molecular dynamics simulations can then be used to study the stability and conformational changes of the ligand-receptor complex over time.

The (2,3-dichlorophenyl) moiety is a structural feature in a number of biologically active compounds, including ligands for dopamine (B1211576) receptors. acs.orgresearchgate.net Molecular docking studies on such compounds help in predicting their interactions with the receptor's binding site. For example, in a study of dopamine D3 receptor-selective ligands, compounds containing the 2,3-dichlorophenylpiperazine group were docked into a model of the receptor to understand the structural basis for their selectivity. acs.org

These docking studies can predict key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. nih.gov This information is crucial for understanding the mechanism of action and for designing new ligands with improved affinity and selectivity.

Binding mode analysis involves a detailed examination of the predicted ligand-receptor complex to understand the specific interactions that stabilize the binding. This analysis can reveal why certain structural features of a ligand are important for its activity.

For instance, a study on (3,5-dichlorophenyl)pyridine-derived inhibitors of the furin protease revealed an "induced-fit" binding mechanism. researchgate.net The docking and subsequent crystallographic studies showed that the binding of the inhibitor causes a significant conformational change in the active site of the enzyme, leading to a tightly bound complex. researchgate.net The analysis highlighted the importance of the dichlorophenyl group in stabilizing this interaction. researchgate.net

Table 3: Example of Predicted Interactions from a Molecular Docking Study (Note: This data is hypothetical and for illustrative purposes.)

Ligand Functional GroupInteracting ResidueType of Interaction
Amino group (-NH3+)Aspartic AcidHydrogen Bond, Electrostatic
Dichlorophenyl ringPhenylalanineπ-π Stacking
Dichlorophenyl ringLeucine, ValineHydrophobic Interaction

Quantitative Structure-Activity Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are developed by finding a statistical correlation between calculated molecular descriptors and the experimental data.

QSAR/QSPR models are valuable tools in drug discovery as they allow for the prediction of the activity or properties of new, unsynthesized compounds. nih.govnih.gov The development of a QSAR model typically involves the following steps: data set preparation, calculation of molecular descriptors, variable selection, model building, and model validation. researchgate.net

While no specific QSAR models for (2,3-Dichlorophenyl)methanamine hydrochloride were found, studies on related series of compounds demonstrate the utility of this approach. For example, a QSAR study on a series of 2-phenylacrylonitriles, some of which contained a 3,4-dichlorophenyl group, was conducted to build a predictive model for their cytotoxicity against breast cancer cells. nih.gov The resulting model helped to identify the structural features that are important for the observed biological activity. nih.gov

Another QSAR study on 3-(4-benzylpiperidin-1-yl)propylamine derivatives explored the importance of lipophilicity and electronic properties of substituents on the phenyl ring for their binding affinity to the CCR5 receptor. nih.gov

Table 4: Example of a Generic QSAR Equation (Note: This is a hypothetical equation to illustrate the form of a QSAR model.)

pIC₅₀ = a(logP) + b(LUMO) + c(MR) + d

ParameterDescription
pIC₅₀The negative logarithm of the half-maximal inhibitory concentration, a measure of biological activity.
logPA measure of the compound's lipophilicity.
LUMOThe energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.
MRMolar refractivity, a steric descriptor.
a, b, c, dCoefficients determined by the statistical analysis.

Predictive Models for Biological or Chemical Properties

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are commonly employed in computational chemistry to forecast the biological activity or chemical properties of compounds based on their molecular structure. These models are built by establishing a mathematical relationship between the chemical structures of a series of compounds and their observed activities.

For a compound like this compound, such models could theoretically predict various endpoints, including its potential targets, metabolic stability, or physicochemical properties. However, the development of a robust predictive model requires a dataset of structurally related compounds with experimentally determined properties. At present, there is no specific predictive modeling study in the public domain that has been developed for or applied to this compound.

Pharmacophore Development

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are crucial tools in drug design for identifying new molecules with the potential to bind to a specific target. The development of a pharmacophore model typically involves the identification of common chemical features among a set of known active molecules.

While this compound is a precursor to molecules that are known to interact with biological targets such as the serotonin (B10506) transporter, specific pharmacophore models based on or developed for this particular hydrochloride salt have not been described in the scientific literature. The development of such a model would necessitate a series of active compounds from which the essential interaction features could be derived.

Applications in Chemical and Biological Research

Role as a Building Block in Organic Synthesis

As a primary amine, (2,3-Dichlorophenyl)methanamine hydrochloride is a fundamental component in the construction of larger, more intricate molecular architectures. The 2,3-dichloro substitution pattern on the phenyl ring influences the compound's reactivity and the properties of the resulting products.

Precursor for Complex Heterocyclic Systems

The 2,3-dichlorophenyl group is a key structural element in the synthesis of various heterocyclic compounds. One prominent example is the formation of piperazine-based structures. 1-(2,3-Dichlorophenyl)piperazine (B491241) is a significant intermediate used in the development of pharmaceutical agents. wikipedia.orgnih.gov Synthesis pathways have been developed to produce this piperazine (B1678402) derivative from precursors like 2,3-dichloroaniline (B127971). buct.edu.cnchemicalbook.comgoogle.comresearchgate.net These methods involve cyclization reactions to form the core piperazine ring attached to the dichlorophenyl group. google.com

The 2,3-dichlorophenyl moiety has also been incorporated into other heterocyclic systems, such as triazines. globalscitechocean.com Triazines are a class of nitrogen-containing heterocycles with a broad range of applications, and the inclusion of the dichlorophenyl group can be used to modulate the biological activity of the final compound. wikipedia.orgnih.govresearchgate.net

Heterocyclic SystemPrecursor ExampleApplication/Significance
Piperazines 1-(2,3-Dichlorophenyl)piperazineIntermediate for antipsychotic and dopamine (B1211576) receptor ligands. wikipedia.orgnih.gov
Triazines 2,3-Dichlorophenyl-substituted triazinesCore structures in compounds with diverse biological activities. globalscitechocean.com

Intermediate in Multi-step Synthesis of Research Compounds (e.g., Sertraline)

While this compound itself is a valuable starting material, it is important to distinguish it from its isomers used in the synthesis of specific commercial drugs. For instance, the antidepressant Sertraline (B1200038) features a 3,4-dichlorophenyl group, not a 2,3-dichlorophenyl group. acs.orggoogle.com The synthesis of Sertraline involves key intermediates such as N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, which is formed from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone and monomethylamine. acs.orgsemanticscholar.orgresearchgate.netgoogle.comacs.orgepo.org This multi-step process highlights the general utility of dichlorophenyl-containing methanamines as intermediates in creating complex pharmaceutical compounds, even though the specific isomer varies. acs.orgresearchgate.net The synthesis of the Sertraline intermediate N-[4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]methanamine, an isomer of the key Sertraline intermediate, has also been documented. elitesynthlaboratories.com

Chemical Probes for Biological System Interrogation

Derivatives of (2,3-Dichlorophenyl)methanamine are instrumental in the development of chemical probes—molecules designed to selectively bind to and help elucidate the function of biological targets like receptors and enzymes. mdpi.com

The 1-(2,3-dichlorophenyl)piperazine scaffold, derived from 2,3-dichloroaniline, is a core component in a class of high-affinity ligands for dopamine receptors, particularly the D3 subtype. wikipedia.orgbuct.edu.cn These ligands are developed as selective probes to investigate the role of the D3 receptor in neurological processes and are being studied in the context of psychomotor stimulant effects. nih.govacs.orgnih.gov

Furthermore, related compounds like 1-(2,3-Dichlorophenyl)ethanamine hydrochloride have been identified as inhibitors of the enzyme phenylethanolamine N-methyltransferase (PNMT). medchemexpress.com PNMT is the enzyme that converts norepinephrine (B1679862) to epinephrine (B1671497). anl.govnih.gov Inhibitors like this serve as valuable research tools to study the physiological roles of this enzyme and its implications in conditions such as hypertension. medchemexpress.com

Chemical Probe DerivativeBiological TargetResearch Application
1-(2,3-Dichlorophenyl)piperazine Analogues Dopamine D3 ReceptorInvestigating receptor function in neurological systems. nih.govacs.org
1-(2,3-Dichlorophenyl)ethanamine HCl Phenylethanolamine N-methyltransferase (PNMT)Studying the enzymatic pathway of epinephrine synthesis and its role in blood pressure regulation. medchemexpress.comnih.gov

Development of Agrochemicals (Research Phase)

The broader class of dichlorophenyl compounds has been explored for applications in agricultural chemistry. While direct research on the 2,3-isomer is not extensively documented in the provided results, related isomers like 3,4-dichlorophenyl isocyanate are used in the synthesis of agrochemicals. This suggests that the dichlorophenyl moiety is of interest in this field for creating molecules with potential pesticidal or herbicidal properties. The specific substitution pattern on the phenyl ring is a critical factor in determining the biological activity and selectivity of these compounds.

Material Science Applications (e.g., Functionalized Hybrid Materials)

In material science, amine-functionalized compounds are used to create hybrid materials where organic components are integrated with inorganic structures, such as silica (B1680970). researchgate.netresearchgate.netmdpi.com These materials can have tailored properties for specific applications, including adsorption and catalysis. nih.gov Amines can be grafted onto surfaces to create functionalized sites. nih.gov

While specific applications of this compound in this area are not detailed, compounds containing dichlorophenyl groups, such as Dichlorophenylphosphine and 4,4′-Dichlorodiphenyl sulfone, are used as precursors for specialty polymers. marketpublishers.comwikipedia.orgwikipedia.org These polymers often exhibit enhanced fire retardancy, thermal stability, and mechanical strength. marketpublishers.com The presence of the amine group in this compound provides a reactive site for integration into polymeric or hybrid material structures, suggesting its potential utility in creating advanced materials with specific functional properties. nih.gov

Patent Landscape and Future Research Directions

Analysis of Synthetic Patent Literature

The synthesis of (2,3-Dichlorophenyl)methanamine and its hydrochloride salt is primarily achieved through established chemical transformations, with patents often focusing on process optimization, catalyst development, and the synthesis of key precursors. The most prevalent methods documented in patent literature involve the reductive amination of 2,3-dichlorobenzaldehyde (B127699) and the reduction of 2,3-dichlorobenzonitrile (B188945).

Reductive Amination: This is a widely utilized method for producing benzylamines. sinocurechem.comgoogle.com The process involves reacting an aldehyde, in this case, 2,3-dichlorobenzaldehyde, with ammonia (B1221849) in the presence of a reducing agent and a catalyst. google.com Patents in this area often focus on the choice of catalyst (commonly nickel, cobalt, or palladium-based systems) and reaction conditions to maximize yield and purity while minimizing side reactions. google.compatsnap.com A significant challenge in the reductive amination of halogenated substrates is preventing dehalogenation, where the chlorine atoms are stripped from the aromatic ring. Another focus of process patents is to control the formation of secondary and tertiary amine impurities. patsnap.com

Nitrile Reduction: An alternative route involves the catalytic hydrogenation of 2,3-dichlorobenzonitrile. sinocurechem.com This precursor can be synthesized via methods such as the catalytic ammonia oxidation of 2,3-dichlorotoluene. google.com The subsequent reduction of the nitrile group (-CN) to an aminomethyl group (-CH₂NH₂) yields the desired benzylamine (B48309).

The synthesis of the necessary precursors, particularly 2,3-dichlorobenzaldehyde, is also a subject of patent literature. Methods include the oxidation of 2,3-dichlorotoluene or synthesis from 2,3-dichloroaniline (B127971). google.compatsnap.com

The following table summarizes key patented methodologies relevant to the synthesis of (2,3-Dichlorophenyl)methanamine and its precursors.

Patent/ReferenceSynthetic MethodStarting Material(s)Key Features and Findings
US6429335B1Reductive AminationAldehydes (e.g., 2-chlorobenzaldehyde) and AmmoniaDescribes catalytic hydrogenation of aldehydes in the presence of ammonia and disodium tetraborate using nickel or cobalt catalysts to produce primary amines. google.com
EP3560911A1 (Taminco NV)Reductive Amination of Halogenated SubstratesHalogen-containing Aldehyde, AmmoniaAddresses the problem of by-product precipitation and catalyst deactivation. Proposes maintaining a low molar ratio of the nitrogen-containing compound relative to the substrate to improve catalyst activity and selectivity. patsnap.com
CN1223249APrecursor Synthesis2,3-dichloroaniline hydrochlorideA process for preparing 2,3-dichlorobenzaldehyde by reacting the diazonium salt of 2,3-dichloroaniline with formaldoxime (B1209246) using a copper catalyst. google.com
CN109796016APrecursor Synthesis2,3-dichlorotolueneA method for synthesizing 2,3-dichlorobenzaldehyde via bromination of 2,3-dichlorotoluene followed by catalytic hydrolysis. patsnap.com
CN102941081BPrecursor Synthesis2,3-dichlorotolueneDescribes a one-step synthesis of 2,3-dichlorobenzonitrile by catalytic ammoxidation, reporting high conversion and selectivity. google.com

Emerging Research Areas and Unexplored Applications

Current research indicates that (2,3-Dichlorophenyl)methanamine hydrochloride is valued primarily as a versatile chemical intermediate and building block rather than for its intrinsic biological activity. Its application is predominantly in the field of medicinal chemistry for the construction of complex bioactive molecules.

Intermediate in Drug Discovery: Research papers have cited the use of 2,3-dichlorobenzylamine as a starting material for synthesizing novel enzyme inhibitors. For instance, it has been employed in the development of potent inhibitors of the NAD-hydrolyzing enzyme CD38 and 17β-Hydroxysteroid Dehydrogenase Type 3, which are targets for various diseases. sigmaaldrich.comnih.gov

Scaffold for Bioactive Compounds: The 2,3-dichlorophenyl motif is a key feature in several neurologically active drugs. For example, the antipsychotic drug Cariprazine contains a (2,3-dichlorophenyl)piperazine moiety. rsc.org This highlights the importance of the dichlorinated phenyl structure in designing ligands for central nervous system targets, such as dopamine (B1211576) receptors. nih.gov

Potential for New Therapeutic Areas: While direct applications are underexplored, a closely related analog, 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, has been identified as an inhibitor of phenylethanolamine N-methyltransferase (PNMT) and has been studied for its potential to reduce blood pressure. medchemexpress.com This suggests that (2,3-Dichlorophenyl)methanamine could serve as a foundational scaffold for developing new classes of enzyme inhibitors or receptor modulators in cardiovascular or other therapeutic fields.

Gaps in Current Knowledge and Future Methodological Advancements

Despite its utility as an intermediate, there are notable gaps in the scientific literature and opportunities for future advancements concerning this compound.

Gaps in Current Knowledge:

Limited Pharmacological Profile: There is a significant lack of published research on the specific biological activities of this compound itself. Its toxicological and pharmacological profiles are not well-characterized, as its role is almost exclusively as a precursor.

Synthetic Inefficiencies: As noted in the patent literature, the synthesis of halogenated benzylamines via reductive amination faces persistent challenges. patsnap.com These include the potential for dehalogenation, which reduces yield, and the formation of over-alkylated byproducts (secondary and tertiary amines), which complicates purification.

Future Methodological Advancements:

Green Chemistry Approaches: Future research could focus on developing more sustainable and environmentally friendly synthetic routes. This could involve the use of biocatalysts or enzymatic methods for the amination step, which could offer higher selectivity under milder conditions and reduce the environmental footprint of production. sinocurechem.com

Novel Synthetic Strategies: The application of modern synthetic methodologies could provide new pathways to (2,3-Dichlorophenyl)methanamine. For example, novel copper-catalyzed carboamination reactions of styrenes are being developed for benzylamine synthesis and could potentially be adapted for this specific compound. nih.gov

Exploration of New Applications: A significant opportunity lies in using (2,3-Dichlorophenyl)methanamine as a scaffold in combinatorial chemistry. By systematically modifying the amine group, researchers could generate large libraries of novel compounds. These libraries could then be screened against a wide array of biological targets to uncover new, unexplored therapeutic applications beyond its current use as a simple intermediate.

Q & A

Basic: What are the standard synthetic routes for (2,3-dichlorophenyl)methanamine hydrochloride?

Answer:
The compound is typically synthesized via nucleophilic substitution of 2,3-dichlorobenzyl chloride with ammonia or methylamine under controlled pH (8–10) and temperature (40–60°C). Reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified via recrystallization from ethanol/water mixtures. The hydrochloride salt is formed by treating the free base with HCl gas in anhydrous ether .

Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

Answer:
Byproducts such as dialkylated amines or unreacted intermediates can be minimized by:

  • Stoichiometric control : Using a 10–20% excess of ammonia to favor monoalkylation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity while reducing side reactions.
  • Temperature modulation : Graduient heating (40°C initial, ramping to 60°C) improves selectivity. Post-reaction quenching with ice-water prevents thermal degradation. Validate purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

Basic: What analytical techniques are used to confirm the structure of this compound?

Answer:

  • NMR : 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 7.45–7.55 (m, aromatic H), δ 3.85 (s, CH2NH2), δ 2.90 (br s, NH2). 13^{13}C NMR confirms Cl substitution patterns.
  • Mass Spectrometry : ESI-MS ([M+H]+ at m/z 190.02) and isotopic Cl patterns validate molecular weight.
  • XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects from Cl substituents .

Advanced: How can researchers resolve discrepancies in reported 1^11H NMR chemical shifts for this compound?

Answer:
Discrepancies arise from solvent effects (DMSO vs. CDCl3) and HCl salt formation. To standardize:

  • Use DMSO-d6 for consistency, as it solubilizes the hydrochloride salt without proton exchange.
  • Compare with computational NMR (DFT/B3LYP/6-31G**) to predict shifts. Adjust for solvent polarity using the IEFPCM model. Validate with spiked samples of known impurities .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Storage : Airtight container under nitrogen at 4°C to prevent hygroscopic degradation .

Advanced: What strategies mitigate oxidative degradation during long-term storage?

Answer:

  • Additives : Include 0.1% w/w BHT (butylated hydroxytoluene) to inhibit free radical formation.
  • Packaging : Use amber glass vials with PTFE-lined caps to block UV light and moisture.
  • Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) with LC-MS monitoring for N-oxide or dimeric degradants .

Basic: How is the purity of this compound quantified?

Answer:

  • HPLC : Reverse-phase C18 column, isocratic elution (70:30 acetonitrile/0.1% H3PO4), UV detection at 254 nm. Calibrate against a USP-grade reference standard.
  • Karl Fischer titration : Measures residual water (<0.5% w/w).
  • Elemental analysis : Confirm Cl content (theoretical: 37.4%) via combustion analysis .

Advanced: How can chiral impurities be detected if the compound is suspected to racemize?

Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) + 0.1% diethylamine.
  • Polarimetry : Measure specific rotation ([α]D25_D^{25}) and compare to enantiopure standards.
  • Circular Dichroism (CD) : Detect Cotton effects at 210–230 nm for amine chromophores .

Basic: What preliminary assays evaluate the biological activity of this compound?

Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC50 determination).
  • Receptor binding : Radioligand displacement assays for aminergic GPCRs (e.g., serotonin or dopamine receptors) .

Advanced: How can molecular docking studies predict interactions with biological targets?

Answer:

  • Target selection : Prioritize homology models of Cl-substituted phenyl-binding receptors (e.g., 5-HT2A).
  • Software : AutoDock Vina or Schrödinger Glide for docking simulations.
  • Validation : Compare with SPR (surface plasmon resonance) binding kinetics (KD, kon/koff rates) .

Basic: What solvents are compatible with this compound in reaction protocols?

Answer:

  • Polar protic : Methanol, ethanol (limited solubility).
  • Polar aprotic : DMF, DMSO (enhance reactivity but may require inert atmosphere).
  • Avoid chlorinated solvents (e.g., DCM) due to potential halogen exchange .

Advanced: How to address low yields in reductive amination routes to this compound?

Answer:

  • Catalyst optimization : Use Pd/C or Raney Ni under H2 (3 atm) for higher selectivity.
  • Leuckart reaction : Substitute with ammonium formate in refluxing toluene to bypass intermediate isolation.
  • In situ FTIR : Monitor imine intermediate formation (C=N stretch at 1640–1690 cm⁻¹) to adjust reaction timelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dichlorophenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2,3-Dichlorophenyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.